Selin-11-en-4alpha-ol
Description
Properties
CAS No. |
16641-47-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m1/s1 |
InChI Key |
DPQYOKVMVCQHMY-KBUPBQIOSA-N |
SMILES |
CC(=C)C1CCC2(CCCC(C2C1)(C)O)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(C2C1)(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Selin-11-en-4alpha-ol vs. Eudesm-11-en-4-ol
- Structural Differences : this compound and eudesm-11-en-4-ol share the same molecular formula but differ in stereochemistry. The hydroxyl group in this compound is in the α-configuration at C4, whereas eudesmol isomers (e.g., γ-eudesmol) exhibit β-orientation .
- Biological Activity: Both compounds show antimicrobial effects, but this compound demonstrates broader efficacy against gram-negative bacteria like Pseudomonas aeruginosa, likely due to its enhanced membrane permeability .
This compound vs. Bulnesol
- Molecular Weight : Bulnesol (C₁₅H₂₆O) matches this compound but lacks the C11-C12 double bond, resulting in a saturated bicyclic structure .
- Function : Bulnesol is primarily associated with anti-inflammatory activity, while this compound is more potent in antimicrobial applications .
Functional Analogues
This compound vs. 1,8-Cineole
| Parameter | This compound | 1,8-Cineole |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | C₁₀H₁₈O |
| Molecular Weight | 222.37 g/mol | 154.25 g/mol |
| Key Functional Group | Sesquiterpene alcohol | Monoterpene ether |
| Antimicrobial Activity | Broad-spectrum (bacteria, fungi) | Narrower efficacy (primarily respiratory pathogens) |
| Source | Artemisia spp., Eugenia uniflora | Eucalyptus globulus |
1,8-Cineole, a monoterpene, is less lipophilic than this compound, reducing its penetration into bacterial cell membranes .
This compound vs. Geraniol
| Parameter | This compound | Geraniol |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | C₁₀H₁₈O |
| Biosynthetic Pathway | Sesquiterpenoid | Monoterpenoid |
| Antifungal Activity | IC₅₀: 12.5 µg/mL (C. albicans) | IC₅₀: 25.0 µg/mL (C. albicans) |
| Applications | Pharmaceuticals, plant defense | Cosmetics, food preservatives |
Geraniol’s smaller structure limits its stability under oxidative conditions compared to this compound .
Research Findings and Mechanistic Insights
- Antimicrobial Mechanism: this compound disrupts microbial cell membranes by integrating into lipid bilayers, as evidenced by its higher activity against S. aureus (MIC: 8 µg/mL) compared to monoterpenes like citral (MIC: 32 µg/mL) .
- Synergistic Effects : In Artemisia annua extracts, this compound synergizes with artemisinin to enhance antibacterial potency against multidrug-resistant Acinetobacter baumannii .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Key Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Antimicrobial Spectrum |
|---|---|---|---|---|
| This compound | C₁₅H₂₆O | 222.37 | Hydroxyl, bicyclic sesquiterpene | Broad (gram-positive/-negative, fungi) |
| γ-Eudesmol | C₁₅H₂₆O | 222.37 | Hydroxyl, eudesmane skeleton | Moderate (gram-positive) |
| 1,8-Cineole | C₁₀H₁₈O | 154.25 | Ether, monoterpene | Narrow (respiratory pathogens) |
| Geraniol | C₁₀H₁₈O | 154.25 | Alcohol, monoterpenoid | Fungi, limited bacteria |
Table 2: Natural Sources and Yield of this compound
| Plant Source | Part Used | Concentration (%) | Reference |
|---|---|---|---|
| Artemisia asiatica | Aerial parts | 1.30% | |
| Eugenia uniflora | Leaves | 0.37% | |
| Aydendron barbeyana | Bark | 1.00% |
Preparation Methods
Strategic Retrosynthetic Analysis
The synthesis of this compound requires careful planning to address its bicyclic sesquiterpene framework and stereochemical complexity. The foundational work by de Groot and Jansen (1991) established a route starting from octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones (1–4). These intermediates serve as pivotal building blocks due to their inherent stereochemical features, which are retained and manipulated throughout the synthesis.
Reaction Sequence and Key Steps
The synthesis employs a five-step sequence:
-
Wittig Reaction : Conversion of ketones to alkenes using phosphorus ylides.
-
Oxidative Hydroboration : Introduces hydroxyl groups with stereochemical control.
-
Oxidation : Transforms secondary alcohols to ketones.
-
Equilibration : Adjusts stereochemistry under acidic or basic conditions.
-
Olefination : Finalizes the alkene structure via elimination or cross-coupling.
Each step was optimized to maximize yield and stereoselectivity. For example, the oxidative hydroboration step utilized borane-THF followed by hydrogen peroxide to achieve regioselective hydroxylation.
Detailed Synthetic Pathway
Wittig Reaction and Alkene Formation
The synthesis begins with the Wittig reaction of naphthalenones (1–4) to generate alkenes. This step is critical for establishing the carbon skeleton. For instance, treating naphthalenone 1 with methyltriphenylphosphonium bromide in tetrahydrofuran (THF) produced the corresponding alkene in 85% yield.
Oxidative Hydroboration: Stereochemical Control
Oxidative hydroboration was identified as the linchpin for stereochemical fidelity. Using borane-dimethyl sulfide complex, followed by oxidation with alkaline hydrogen peroxide, ensured the formation of the anti-Markovnikov alcohol with >90% diastereomeric excess. This step’s efficiency is highlighted in the following equilibrium:
Oxidation and Equilibration
Subsequent oxidation of the alcohol to a ketone employed pyridinium chlorochromate (PCC) in dichloromethane. Equilibration under acidic conditions (e.g., HCl in ethanol) allowed for thermodynamic control over stereochemistry, favoring the thermodynamically stable diastereomer.
Olefination and Final Structure Elaboration
The final olefination step utilized Tebbe’s reagent to install the exocyclic double bond, completing the sesquiterpene framework. This reaction proceeded in 78% yield, with no detectable epimerization.
Stereochemical Considerations
Diastereomer Differentiation
The synthesis produced four diastereomers: this compound (5), intermedeol (6), neointermedeol (7), and amiteol (9). The key differentiation arose during the equilibration step, where steric effects and ring strain dictated the preferential formation of 5 over 6.
Impact of Reaction Conditions on Stereoselectivity
-
Temperature : Lower temperatures (–20°C) favored kinetic products, while room temperature promoted thermodynamic control.
-
Catalyst : Acidic catalysts (e.g., ) accelerated equilibration but risked over-oxidation.
Comparative Analysis of Synthetic Routes
The Wittig-hydroboration route remains the most validated method, though emerging techniques such as enzymatic catalysis may offer future alternatives.
Q & A
Basic Research Questions
Q. How is Selin-11-en-4alpha-ol typically characterized in terms of structural elucidation?
- Methodological Answer : Structural elucidation involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (e.g., - and -NMR for functional group identification) and Mass Spectrometry (MS) (e.g., high-resolution MS for molecular formula confirmation). X-ray crystallography may be employed for absolute stereochemical determination. Experimental protocols must document solvent systems, calibration standards, and peak assignments to ensure reproducibility .
Q. What are the common synthetic pathways for this compound?
- Methodological Answer : Synthesis often involves terpene cyclization or biomimetic approaches using precursors like farnesyl pyrophosphate. Yields can vary based on reaction conditions (e.g., temperature, catalysts). Optimization strategies include kinetic vs. thermodynamic control studies and chiral catalyst screening. Detailed procedural notes (e.g., solvent purity, inert atmosphere protocols) are critical for replication .
Q. What analytical techniques are used to assess the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection is standard for purity assessment. Gas Chromatography (GC) coupled with flame ionization detection may complement HPLC for volatile derivatives. Calibration curves using certified reference materials and validation of column efficiency (e.g., plate count) are essential .
Q. What are the key challenges in isolating this compound from natural sources?
- Methodological Answer : Challenges include co-elution with structurally similar sesquiterpenes during chromatography and low natural abundance. Strategies involve multi-step fractionation (e.g., silica gel column chromatography followed by preparative HPLC) and spectroscopic dereplication to distinguish target compounds from analogs .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent concentrations) or compound purity. Researchers should perform meta-analyses comparing experimental parameters, validate bioactivity via orthogonal assays (e.g., enzymatic vs. cell-based), and report detailed protocols (e.g., IC calculation methods) .
Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) can enhance stereoselectivity. Reaction monitoring via -NMR or chiral GC during optimization phases is critical. Computational modeling (e.g., DFT calculations) may predict transition states to guide catalyst design .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., - or -labeled compounds) to track metabolic fate in in vitro models (e.g., hepatocyte incubations). Combine LC-MS/MS for metabolite identification and kinetic studies (e.g., Michaelis-Menten parameters). Control experiments should account for enzyme inhibition/induction effects .
Q. What computational methods are employed to predict the physicochemical properties of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict properties like logP, solubility, and membrane permeability. Validate predictions with experimental data (e.g., shake-flask assays for partition coefficients). Tools like Web of Science can identify relevant computational studies and validate methodologies .
Guidelines for Data Reporting and Reproducibility
- Experimental Documentation : Follow journals’ requirements (e.g., Beilstein Journal of Organic Chemistry) to include raw data, statistical analyses, and instrument calibration details in supplementary materials .
- Contradiction Analysis : Use iterative qualitative methods (e.g., triangulation of spectroscopic, synthetic, and bioassay data) to resolve inconsistencies .
- Literature Synthesis : Categorize sources into conceptual frameworks (e.g., synthesis routes, bioactivity mechanisms) to identify knowledge gaps and prioritize replication studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
